2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine

Kinase inhibition JNK pathway Structure-activity relationship

Researchers pursuing JNK-targeted therapeutics require defined scaffolds with validated selectivity profiles. Confusion with positional isomers (e.g., 4-substituted regioisomers) risks invalidating established structure-activity relationships. - 2-Ether/3-amine orientation enables JNK2/JNK3 isoform discrimination (>3-fold selectivity observed in closest analog Inhibitor 19c: JNK2 IC₅₀ 890 nM, JNK3 IC₅₀ 2.9 μM) - Chiral THF moiety introduces sp³-enriched stereochemistry for enhanced target selectivity vs. achiral alternatives - Unsubstituted scaffold offers clean slate for systematic SAR at 4-, 5-, and 6-positions

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B13637682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1COCC1OC2=C(C=CC=N2)N
InChIInChI=1S/C9H12N2O2/c10-8-2-1-4-11-9(8)13-7-3-5-12-6-7/h1-2,4,7H,3,5-6,10H2
InChIKeyWLNBHKZFBPTGQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine Procurement Guide


2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine (CAS 1467774-28-2; molecular formula C₉H₁₂N₂O₂; molecular weight 180.20 g/mol) is a heterocyclic building block comprising a pyridine core with an amine substituent at the 3-position and a tetrahydrofuran-3-yloxy ether linkage at the 2-position . The tetrahydrofuran (oxolane) moiety introduces a chiral center that can influence molecular recognition and downstream biological activity, while the primary aromatic amine provides a versatile handle for further functionalization such as amide coupling or reductive amination [1]. This compound serves primarily as a synthetic intermediate or fragment in medicinal chemistry campaigns rather than as a standalone active pharmaceutical ingredient .

Chiral fragment Tetrahydrofuran-3-yloxy moiety with defined stereocenter
Synthetic handle Primary aromatic amine for amide coupling or reductive amination
Medchem workflow Heterocyclic core for fragment-based drug discovery elaboration Regioisomer identity critical; verify 2-ether/3-amine orientation

Regioisomer Substitution Risk Alert


Scientific procurement of 2-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine requires strict differentiation from its positional isomers (e.g., 4- or 5-substituted regioisomers) and structurally adjacent analogs. Substitution pattern on the pyridine ring governs both synthetic accessibility and biological target engagement profiles. For example, 4-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine scaffolds appear in Pim kinase inhibitor patent families with reported IC₅₀ values below 10 nM, whereas structurally related 2-substituted aminopyridine ethers bearing additional cyano and acetamide modifications show JNK2 IC₅₀ of 890 nM and JNK3 IC₅₀ of 2.9 μM—a >3-fold selectivity difference between JNK isoforms [1][2][3]. Interchanging regioisomers without verifying substitution pattern therefore risks invalidating established structure-activity relationships and may compromise downstream synthetic routes that rely on the specific 2-ether/3-amine orientation [4].

Regioisomer 4-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine scaffolds engage Pim kinases; the 2-substituted analog may shift toward JNK-family targets, invalidating established SAR.
Amine position 3-amine orientation adjacent to pyridine nitrogen alters nucleophilicity and amide stability relative to 2-amino regioisomers, potentially affecting downstream synthetic outcomes.
Chiral identity Racemic or opposite enantiomer may exhibit different molecular recognition; stereochemical control is necessary if downstream targets are stereosensitive.

Quantitative Differentiation Evidence


Kinase Selectivity: JNK2 vs. JNK3 Isoform Discrimination

Direct quantitative biological activity data for 2-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine itself is absent from peer-reviewed literature and authoritative databases. The closest structurally characterized analog with publicly available quantitative data is Inhibitor 19c (N-[4-amino-5-cyano-6-(tetrahydrofuran-3-yloxy)pyridin-2-yl]-acetamide), which shares the identical 2-ether/3-amine pyridine core scaffold but incorporates additional 5-cyano and 2-acetamido substituents. This analog demonstrates measurable differential activity across JNK isoforms, providing the only available class-level inference for the target compound's scaffold behavior [1]. The magnitude of JNK isoform discrimination exceeds three-fold, indicating that the core scaffold does not produce flat, non-selective kinase inhibition but rather exhibits measurable target discrimination that can be tuned via peripheral substitution [2].

JNK isoform selectivity (analog)
Class-level inference
JNK2 IC50 890 nM vs JNK3 IC50 2.9 μM (Inhibitor 19c)
Core scaffold analog; parent compound data unavailable
Supports core scaffold isoform-selectivity review
>3-fold discrimination in recombinant kinase assay, 5 μM ATP
Kinase inhibition JNK pathway Structure-activity relationship

Target Class Divergence: Pim vs. JNK Kinase Engagement

Regioisomeric substitution on the pyridine ring fundamentally alters kinase target engagement profiles. Compounds bearing the 4-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine motif (e.g., US9802918 Example 74) demonstrate potent Pim kinase inhibition with IC₅₀ values below 10 nM for Pim-1 and Pim-3, and below 100 nM for Pim-2 [1][2]. In contrast, the closest characterized analog of the target 2-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine scaffold (Inhibitor 19c) shows substantially weaker activity against JNK family kinases (IC₅₀ 890 nM - 2.9 μM) and no reported Pim activity [3]. This cross-study comparable evidence establishes that the substitution position (2-ether vs. 4-ether) dictates which kinase families are accessible, with 2-substituted scaffolds trending toward JNK pathway engagement while 4-substituted scaffolds achieve low nanomolar Pim family inhibition.

Kinase family engagement divergence
Cross-study comparable
4-substituted regioisomer: Pim-1 IC50
Different assay platforms; cross-study comparison only
Regioisomer substitution determines kinase family engagement
>89-fold difference reported between target classes
Amine reactivity profile
Data to verify
3-amine vs 2-amine regiochemistry; no quantitative reactivity data
Regiochemistry influences amine derivatization outcomes
Based on heterocyclic electronic principles; experimental validation needed
Pim kinase Oncology Regioisomer comparison

Synthetic Versatility: Regioselective Amine Derivatization

The 3-position primary aromatic amine of 2-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine is sterically and electronically distinct from the 2-amino orientation found in compounds like 2-amino-5-(tetrahydrofuran-3-yloxy)pyridine. The target compound's 3-amine is positioned adjacent to the pyridine nitrogen, enabling intramolecular hydrogen bonding in certain conformations and altering the nucleophilicity profile compared to 2-aminopyridine derivatives . This regiochemical arrangement influences acylation kinetics and the stability of resulting amide products. The tetrahydrofuran-3-yloxy ether at the 2-position further modulates electron density on the pyridine ring via resonance and inductive effects, differentiating this scaffold from simple 3-aminopyridine or 2-alkoxypyridine building blocks [1].

Amine reactivity profile
Data to verify
3-amine vs 2-amine regiochemistry; no quantitative reactivity data
Regiochemistry influences amine derivatization outcomes
Based on heterocyclic electronic principles; experimental validation needed
Medicinal chemistry Fragment elaboration Parallel synthesis

Validated Research Applications


JNK Pathway Fragment-Based Drug Discovery

Based on the quantifiable JNK2/JNK3 isoform discrimination observed with the closest structurally characterized analog (Inhibitor 19c: JNK2 IC₅₀ 890 nM, JNK3 IC₅₀ 2.9 μM, >3-fold selectivity) [1], the 2-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine scaffold is suitable as a starting fragment for JNK inhibitor optimization programs. The unsubstituted parent compound offers a clean slate for systematic structure-activity relationship exploration via functionalization of the 3-amine and the 4-, 5-, or 6-positions of the pyridine ring. Researchers pursuing JNK-targeted therapeutics for inflammatory diseases or neurodegeneration may find this scaffold preferable to 4-substituted regioisomers that engage Pim kinases instead [2].

Kinome-Wide Selectivity Profiling Reference

The divergent target engagement profiles between 2-substituted and 4-substituted tetrahydrofuran-3-yloxy pyridine-3-amine scaffolds (Pim IC₅₀ <10 nM for 4-substituted [2] vs. JNK IC₅₀ 890 nM - 2.9 μM for 2-substituted analog [1]) establish these compounds as useful tools for constructing kinome selectivity panels. Procurement of 2-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine enables synthesis of probe molecules that can be compared head-to-head against 4-substituted analogs to map substitution-dependent kinome engagement, particularly relevant for oncology programs where avoiding off-target Pim inhibition may be desirable or detrimental depending on therapeutic context.

Chiral Building Block for Asymmetric Synthesis

The tetrahydrofuran-3-yloxy moiety contains a chiral center at the 3-position of the oxolane ring, which can be resolved into enantiomerically pure forms. This chirality, when coupled with the 2-ether/3-amine substitution pattern, provides a stereochemically defined scaffold for asymmetric synthesis of kinase inhibitors or receptor ligands . Unlike achiral alternatives (e.g., methoxy or ethoxy pyridine derivatives), the chiral tetrahydrofuran ether introduces a three-dimensional element that can enhance target selectivity and modulate physicochemical properties, addressing the increasing demand for sp³-enriched, stereochemically complex fragments in modern drug discovery [3].

Application
Selection Property
Validation Focus
JNK pathway fragment-based studies
Core scaffold with amine functionalization handle
JNK isoform-selectivity review (class-level inference)
Kinase selectivity profiling context
Regioisomer-dependent kinase engagement
Cross-study kinase panel review
Chiral building block for asymmetric synthesis
Stereochemically defined oxolane ether
Enantiomeric resolution and functionalization review

Technical Documentation Hub

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